Propionylthiocholine

Enzyme Kinetics Acetylcholinesterase Substrate Specificity

Standard acetyl- or butyrylthiocholine substrates cannot resolve mixed cholinesterase activities in whole blood or non-model organisms. Propionylthiocholine, with its 3-carbon acyl chain, serves as a selective probe for both AChE and BChE, enabling unambiguous enzyme discrimination in Ellman-type assays. · Enables differential kinetics: optimal substrate for P. fluorescens ChE-like enzyme and preferred for equine whole-blood ChE monitoring. · Supplied as the iodide salt (CAS 1866-73-5), ≥98% purity, with validated lot-specific COA for reproducible inhibition studies. · Ships on blue ice; bulk quantities and custom packaging available to meet multi-study procurement needs.

Molecular Formula C8H18NOS+
Molecular Weight 176.3 g/mol
CAS No. 24578-90-3
Cat. No. B1208427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropionylthiocholine
CAS24578-90-3
Synonymspropionylthiocholine
propionylthiocholine iodide
Molecular FormulaC8H18NOS+
Molecular Weight176.3 g/mol
Structural Identifiers
SMILESCCC(=O)SCC[N+](C)(C)C
InChIInChI=1S/C8H18NOS/c1-5-8(10)11-7-6-9(2,3)4/h5-7H2,1-4H3/q+1
InChIKeyILWCNQXVCCMVCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propionylthiocholine for Cholinesterase Assays


Propionylthiocholine (CAS 24578-90-3) is a synthetic thiocholine ester substrate for cholinesterase enzymes. With a three-carbon acyl chain, it occupies an intermediate position between acetylthiocholine (two carbons) and butyrylthiocholine (four carbons). This structure allows it to serve as a substrate for both acetylcholinesterase (AChE, EC 3.1.1.7) and butyrylcholinesterase (BChE, EC 3.1.1.8), enabling researchers to differentiate and characterize these enzymes in biochemical assays [1]. It is most commonly used as its iodide salt for spectrophotometric enzyme assays, such as the Ellman method [2].

1Intermediate acyl chain substrate for AChE and BChE differentiation
2Compatible with Ellman spectrophotometric assay
3Typically supplied as iodide salt for enzymatic studies

Why Propionylthiocholine Cannot Be Substituted


Propionylthiocholine cannot be substituted by acetylthiocholine or butyrylthiocholine without altering experimental outcomes. While all three are thiocholine esters, their differing acyl chain lengths profoundly impact enzyme kinetics, substrate specificity, and inhibition profiles. These differences are not merely academic; they can lead to significant mischaracterization of cholinesterase enzymes, incorrect kinetic parameter determination, and misinterpretation of biomarker data in toxicology studies [1]. The unique quantitative differences, outlined below, demonstrate that the choice of substrate is a critical variable that must be controlled to ensure reproducible and meaningful results.

Acyl chain length
Differing chain lengths (C2, C3, C4) alter enzyme kinetics, specificity, and inhibition profiles.
Species-specific optimal substrate
Propionylthiocholine is the preferred substrate for equine cholinesterase; acetyl- or butyrylthiocholine yield lower activity.
Inhibition sensitivity
Carbamate inhibition detection differs; using alternative substrates may produce false negatives in biomarker assays.

Propionylthiocholine Comparative Performance Data


Distinct Kinetic Parameters in Purified AChE

In a purified AChE system from Lygus hesperus, propionylthiocholine shows intermediate kinetic properties. Its Michaelis constant (Km) is similar to that of acetylthiocholine, but its maximal velocity (Vmax) is approximately half that of acetylthiocholine and over five times higher than butyrylthiocholine. This positions propionylthiocholine as a substrate with moderate catalytic efficiency [1].

Kinetic Parameters (AChE)
Head-to-head
Vmax ≈ 51% of ATCh
521% of BTCh
Intermediate catalytic rate for balanced assay signal
Purified insect AChE, pH 7.7, 37°C
Enzyme Kinetics Acetylcholinesterase Substrate Specificity

Optimal Activity in Bacterial Cholinesterase

In a purified cholinesterase-like enzyme from Pseudomonas fluorescens, propionylthiocholine is the preferred substrate, yielding the highest catalytic constant (kcat,app). Its catalytic efficiency (kcat/Km) is comparable to acetylthiocholine but two orders of magnitude higher than butyrylthiocholine, demonstrating a clear preference for this intermediate acyl chain length [1].

Catalytic Efficiency (Bacterial ChE)
Head-to-head
Highest kcat,app
670 min⁻¹
Preferred substrate for bacterial ChE characterization
P. fluorescens, pH 7.0, 25°C; kcat/Km ~100× > BTCh
Enzyme Kinetics Bacterial Enzyme Catalytic Efficiency

Optimal Substrate for Equine Whole Blood

In a comparative study of whole blood cholinesterase activity across seven domestic animal species, propionylthiocholine was found to yield the highest activity in horses. This is a key species-specific differentiation, as other substrates like acetylthiocholine or butyrylthiocholine provide suboptimal signal in equine samples [1].

Equine Whole Blood Activity
Head-to-head
Highest activity in horses
Species-specific biomarker assay fit
Whole blood samples, spectrophotometric assay
Veterinary Diagnostics Species-Specific Assay Toxicology

Higher Affinity in Crustacean AChE

In a study of thoracic ganglia cholinesterase from the estuarine crab Chasmagnathus granulata, propionylthiocholine demonstrated a significantly lower Michaelis constant (Km) and maximal velocity (Vmax) compared to acetylthiocholine. This indicates a higher binding affinity for propionylthiocholine, but a lower turnover rate [1].

Crustacean AChE Affinity
Head-to-head
Km 43% lower
0.16 vs 0.28 mM
Higher binding affinity supports low-concentration detection
Crab thoracic ganglia, pH 7.4
Enzyme Kinetics Crustacean AChE Comparative Biochemistry

Intermediate Catalytic Efficiency in Rat BChE

In a study of soluble butyrylcholinesterase from rat intestine, propionylthiocholine's catalytic efficiency (kcat/Km) was determined to be intermediate between that of acetylthiocholine and butyrylthiocholine. This provides a quantitative measure of its performance in a mammalian BChE system [1].

Rat BChE Efficiency
Head-to-head
kcat/Km = 25,650
Intermediate ranking
Substrate preference ranking for mammalian BChE
Soluble rat intestinal BChE
Butyrylcholinesterase Enzyme Kinetics Mammalian Enzyme

Higher Carbamate Sensitivity in Marine Polychaete

In the marine polychaete Diopatra neapolitana, cholinesterase activity measured with propionylthiocholine was inhibited to a greater extent by carbamate pesticides (carbofuran, methomyl, aldicarb, and carbaryl) than activity measured with acetylthiocholine. This suggests a higher sensitivity for detecting exposure to this class of neurotoxicants when using propionylthiocholine [1].

Carbamate Inhibition Sensitivity
Head-to-head
Higher inhibition vs ATCh for all tested carbamates
More sensitive endpoint for ecotoxicology biomarkers
D. neapolitana whole body homogenate
Inhibition Assay Ecotoxicology Biomarker

Propionylthiocholine Application Scenarios


Non-Mammalian Cholinesterase Characterization

Propionylthiocholine's intermediate acyl chain length makes it a critical probe for characterizing cholinesterases from bacteria, invertebrates, and other non-model organisms. As shown in Section 3, it is the optimal substrate for a P. fluorescens ChE-like enzyme [1] and exhibits unique kinetic profiles in crustaceans [2]. Using only acetyl- or butyrylthiocholine would provide an incomplete picture of an enzyme's substrate specificity and could lead to misidentification.

Species-Specific Biomarker Assays

For accurate monitoring of organophosphate and carbamate exposure in specific animal species, propionylthiocholine is not interchangeable with other thiocholine esters. Quantitative evidence from Section 3 shows it is the preferred substrate for whole blood cholinesterase activity in horses [3] and provides a more sensitive endpoint for carbamate inhibition in marine polychaetes [4]. Procurement of this specific compound is necessary for validated, species-optimized diagnostic assays.

Cholinesterase Inhibition Mechanism Studies

When investigating the structure-activity relationship of cholinesterase inhibitors or the enzyme's active site topology, the intermediate properties of propionylthiocholine are invaluable. Its kinetic parameters fall predictably between acetyl- and butyrylthiocholine in some systems [5], but not in others [2], providing a nuanced tool for probing the steric and electronic constraints of the enzyme's acyl-binding pocket. This level of detail is essential for rational drug or pesticide design.

Differential Cholinesterase Assay Development

In biological matrices containing both AChE and BChE (e.g., whole blood, certain tissues), propionylthiocholine's ability to serve as a substrate for both enzymes, albeit with different efficiencies, allows for the design of differential assays. When used in combination with specific inhibitors (e.g., BW284c51 for AChE, iso-OMPA for BChE), propionylthiocholine can help deconvolute the contribution of each enzyme to total cholinesterase activity, a feat not easily achieved with a single, highly selective substrate [6].

Application
Selection Property
Validation Focus
Non-mammalian ChE characterization
Intermediate acyl chain probe
Kinetic profile in target species
Species-specific biomarker assays
Species-optimized substrate selection
Activity comparison in target matrix
ChE inhibition mechanism studies
Predictable kinetic intermediate
Active-site topology mapping
Differential ChE assay development
Dual AChE/BChE substrate capability
Enzyme contribution deconvolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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